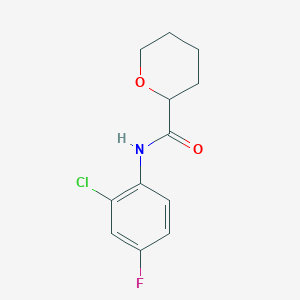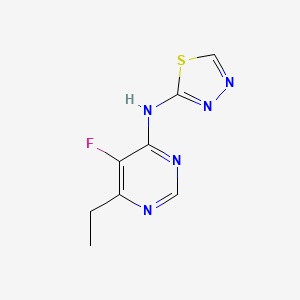![molecular formula C18H22FN3O2 B15115283 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethoxyphenyl group and a fluoropyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-ethoxybenzyl chloride with piperidine to form 1-[(4-ethoxyphenyl)methyl]piperidine. This intermediate is then reacted with 5-fluoropyrimidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets. The piperidine ring and fluoropyrimidine moiety can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- 2-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
- 2-({1-[(4-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine
Uniqueness
2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H22FN3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C18H22FN3O2/c1-2-23-16-5-3-14(4-6-16)13-22-9-7-17(8-10-22)24-18-20-11-15(19)12-21-18/h3-6,11-12,17H,2,7-10,13H2,1H3 |
InChI Key |
QHCUZWHUQSOITR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B15115202.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115204.png)
![2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide](/img/structure/B15115210.png)
![N-[2-(3-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B15115215.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B15115217.png)


![4-{[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15115247.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B15115266.png)
![(2-{thieno[3,2-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B15115272.png)
![2-(2-methoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115278.png)
